molecular formula C5H10N2 B3051105 4-(Methylamino)butanenitrile CAS No. 31058-09-0

4-(Methylamino)butanenitrile

Cat. No. B3051105
CAS RN: 31058-09-0
M. Wt: 98.15 g/mol
InChI Key: HOPPOPHWXVRHLG-UHFFFAOYSA-N
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Description

“4-(Methylamino)butanenitrile” is a chemical compound with the molecular formula C5H10N2 . It has a molecular weight of 98.15 g/mol.


Molecular Structure Analysis

The molecular structure of “4-(Methylamino)butanenitrile” consists of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis of Antitumor Agents

4-(Methylamino)butanenitrile is used in the synthesis of antitumor agents. An example is its role in the enantioselective synthesis of antitumor lignans, such as (-)-hinokinin, (-)-isodeoxypodophyllotoxin, and (+)-isostegane, through a process involving enzymatic reactions (Itoh, Chika, Takagi, & Nishiyama, 1993).

Chemical Synthesis and Biotechnological Applications

The compound has applications in both chemical synthesis and biotechnology. For instance, it is involved in the design and construction of a non-natural pathway for producing 1,2,4-Butanetriol from glucose, showcasing its potential in creating more sustainable production methods for important chemicals (Li, Cai, Li, & Zhang, 2014).

Synthesis Methodology Research

Research on the synthesis of 4-(methylamino)butanoic acid provides insights into the methodologies for producing derivatives of 4-(Methylamino)butanenitrile. This includes studying the optimal conditions and reactants for efficient synthesis (Peng, 2010).

Anticancer Research

There is ongoing research on the synthesis of new compounds with potential anticancer activity, where 4-(Methylamino)butanenitrile derivatives play a crucial role. For example, microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, which show promise in anticancer applications (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).

Pharmaceutical Research

The compound is also used in the practical synthesis of pharmaceutical intermediates, such as (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, which could be a valuable building block in pharmaceutical research (Bish, Koning, Dubant, Fengas, & Fray, 2010).

Enzymatic Synthesis and Industrial Applications

The use of 4-(Methylamino)butanenitrile in enzymatic synthesis processes is evident in the immobilization of nitrilase for efficient production of chemicals, such as 2-hydroxy-4-(methylthio) butanoic acid, demonstrating its industrial application potential (Jin, Guo, Li, Liu, & Zheng, 2016).

Safety and Hazards

The safety data sheets for related compounds suggest that personal protective equipment should be worn when handling these chemicals. They should not come into contact with the skin or eyes, and ingestion or inhalation should be avoided .

properties

IUPAC Name

4-(methylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-7-5-3-2-4-6/h7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPPOPHWXVRHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602756
Record name 4-(Methylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)butanenitrile

CAS RN

31058-09-0
Record name 4-(Methylamino)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31058-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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